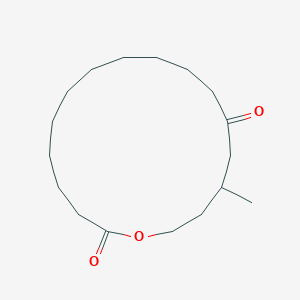
15-Methyl-1-oxacycloheptadecane-2,13-dione
Cat. No. B8557374
M. Wt: 282.4 g/mol
InChI Key: FDUMHFPPCZNHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05831101
Procedure details


To the enol ether (2.10 g, 8.4 mmol) in CCl4 (20 ml), acetonitrile (20 ml), and water (30 ml) at room temperature was added sodium metaperiodate (6.75 g, 35.3 mmol) followed by ruthenium chloride hydrate (50 mg). The mixture was stirred vigourously and an exotherm was noted (approx 5° C.). Once the exotherm had subsided the dark/opaque solution was checked with TLC (9:1, hexane/ethylacetate) which showed the reaction to be complete after 15 minutes. To the reaction mixture was added a 1:1 mixture of dichloromethane and water (60 ml). The organic fractions were separated and dried and the solvent evaporated under reduced pressure to yield a dark oil. The oil was purified by column chromatography, eluting the product with 10% diethyl ether in pentane. The product is a colourless to pale yellow oil. Yield is 1.64 g (69%).
[Compound]
Name
enol ether
Quantity
2.1 g
Type
reactant
Reaction Step One





Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[OH2:1].I([O-])(=O)(=O)=O.[Na+].[CH3:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:14]([O:16][C:17](=[O:19])[CH3:18])[CH3:15].ClCCl.[C:23](#N)[CH3:24]>C(Cl)(Cl)(Cl)Cl.O.[Ru](Cl)(Cl)Cl>[CH3:8][CH:9]1[CH2:15][CH2:14][O:16][C:17](=[O:19])[CH2:18][CH2:24][CH2:23][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:13][CH2:12][C:11](=[O:1])[CH2:10]1 |f:1.2,3.4,8.9|
|
Inputs


Step One
[Compound]
|
Name
|
enol ether
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
6.75 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Two
|
Name
|
hexane ethylacetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC.C(C)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
O.[Ru](Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred vigourously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(approx 5° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic fractions were separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a dark oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting the product with 10% diethyl ether in pentane
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1CC(CCCCCCCCCCC(=O)OCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
